6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is an organic compound known for its unique structure and properties It is a member of the triazolopyridazine family, characterized by a triazole ring fused to a pyridazine ring
Mechanism of Action
Target of Action
This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine, which has been reported to exhibit a variety of pharmacological properties .
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence a variety of biochemical pathways .
Result of Action
Related compounds have been reported to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of imidazole derivatives with chlorinated alkanes. One common method includes the use of hydrazine hydrate, acetonitrile, and ethanol as starting materials . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure stability and prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the chlorine atom.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Coupling Reactions: Often used in the synthesis of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of light-sensitive materials, coatings, and high-performance polymers.
Comparison with Similar Compounds
- 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine
- 6-Chloro-1,2,4-triazolo[3,4-f]pyridazine
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Uniqueness: 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-3-1-7(2-4-8)11-15-14-10-6-5-9(13)16-17(10)11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQKNWMRZMYDFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190524 | |
Record name | 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7190-81-0 | |
Record name | 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7190-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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